REACTION_SMILES
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[C:28](=[O:29])([O-:30])[O-:31].[CH2:1]([CH3:2])[O:3][c:4]1[c:5]([N:13]2[C:14](=[O:23])[c:15]3[cH:16][cH:17][cH:18][cH:19][c:20]3[C:21]2=[O:22])[cH:6][cH:7][c:8]([N+:10]([O-:11])=[O:12])[cH:9]1.[CH3:24][C:25](=[O:26])[OH:27].[Fe:35].[K+:32].[K+:33].[OH2:34]>>[CH2:1]([CH3:2])[O:3][c:4]1[c:5]([N:13]2[C:14](=[O:23])[c:15]3[cH:16][cH:17][cH:18][cH:19][c:20]3[C:21]2=[O:22])[cH:6][cH:7][c:8]([NH2:10])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1cc([N+](=O)[O-])ccc1N1C(=O)c2ccccc2C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Fe]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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CCOc1cc(N)ccc1N1C(=O)c2ccccc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |